Atn-161 - 262438-43-7

Atn-161

Catalog Number: EVT-242665
CAS Number: 262438-43-7
Molecular Formula: C23H35N9O8S
Molecular Weight: 597.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atn-161 (Ac-PHSCN-NH2) is a synthetic, five-amino acid, capped peptide derived from the synergy region of fibronectin []. Its chemical name is N-acetyl-proline-histidine-serine-cysteine-asparagine-amide []. Atn-161 is classified as an integrin-binding peptide with particular affinity for the β subunit of several integrins, including α5β1 and αvβ3 [, , ]. These integrins play crucial roles in cell adhesion, migration, proliferation, and angiogenesis, processes that are often dysregulated in cancer and other diseases. As a result, Atn-161 has been investigated for its potential anti-tumor, anti-angiogenic, and anti-metastatic properties [].

Future Directions

Understanding Hormesis: Investigating the mechanisms underlying the hormetic dose-response observed with Atn-161 in some preclinical models is crucial for determining optimal dosing strategies and maximizing therapeutic benefits [].

Source and Classification

ATN-161 (chemical formula C23H35N9O8S) is a five-amino acid peptide with a molecular weight of 597.65 g/mol. Its sequence is Ac-PHSCN-NH2, where the cysteine residue replaces an arginine in the original fibronectin sequence (PHSCN). This modification enhances its pharmaceutical properties, making it a potent antagonist of integrin α5β1, which is implicated in angiogenesis and tumor metastasis .

Synthesis Analysis

The synthesis of ATN-161 has been accomplished using both solution-phase and solid-phase methodologies. The specific synthesis method involves:

  • Solution Phase Methodology: This approach utilizes cyclic guanosine 3′,5′-monophosphate as a catalyst to facilitate the assembly of the peptide chain.
  • Solid Phase Methodology: An analogue, ATN-453, was synthesized using solid-phase methods, incorporating a biotin moiety for detection purposes .

The synthesis parameters include:

  • Use of high-purity reagents and controlled conditions to ensure the integrity of the peptide.
  • Purification typically achieved through high-performance liquid chromatography (HPLC), ensuring a purity level of at least 95% .
Molecular Structure Analysis

ATN-161's molecular structure consists of five amino acids arranged in a specific sequence that allows it to interact selectively with integrins. The modifications made to the original fibronectin sequence enhance its binding affinity and specificity towards integrin receptors. Key structural features include:

  • Cysteine Modification: The substitution of arginine with cysteine introduces a thiol group that plays a critical role in binding interactions.
  • Amidation and Acetylation: These modifications at the N-terminal and C-terminal enhance stability and bioavailability .

The three-dimensional conformation of ATN-161 allows it to effectively engage with the integrin binding sites, influencing downstream signaling pathways associated with cell adhesion and migration.

Chemical Reactions Analysis

ATN-161 primarily acts through non-covalent interactions with integrins, inhibiting their function without blocking integrin-dependent adhesion directly. Key reactions include:

  • Binding to Integrins: ATN-161 binds specifically to α5β1 and αvβ3 integrins, disrupting their signaling pathways involved in angiogenesis.
  • Disulfide Bond Formation: The free thiol group in ATN-161 can form disulfide bonds with target proteins, potentially altering their functional states .

These interactions lead to a reduction in cell migration and proliferation, particularly in tumor cells.

Mechanism of Action

The mechanism of action for ATN-161 involves its role as an antagonist of integrin α5β1. By binding to this receptor, ATN-161 inhibits integrin-mediated signaling pathways crucial for:

  • Cell Migration: Preventing tumor cells from migrating to new sites.
  • Angiogenesis: Reducing the formation of new blood vessels necessary for tumor growth.

Research indicates that ATN-161 may also exhibit a U-shaped dose-response curve, suggesting that lower doses may be more effective than higher doses in certain contexts . This characteristic complicates dose determination but highlights the importance of biomarker identification for optimizing therapeutic outcomes.

Physical and Chemical Properties Analysis

ATN-161 exhibits several notable physical and chemical properties:

  • Solubility: Soluble up to 2 mg/ml in water, facilitating its administration via intravenous infusion.
  • Stability: The peptide is stable under lyophilization conditions and can be stored at -20°C without significant degradation .
  • Purity: Typically greater than 95% as determined by HPLC analysis.

These properties make ATN-161 suitable for clinical applications, particularly in oncology.

Applications

ATN-161 has demonstrated significant potential across various scientific applications:

  1. Cancer Therapy: As an antiangiogenic agent, it has been shown to reduce liver metastasis and improve survival rates when used in combination with other chemotherapeutic agents like 5-fluorouracil .
  2. Ophthalmology: Studies have indicated its effectiveness in inhibiting choroidal neovascularization, presenting an alternative approach to existing therapies targeting vascular endothelial growth factor .
  3. Viral Inhibition: Recent research suggests that ATN-161 may also serve as a neutralizing candidate against SARS-CoV-2 by masking the receptor-binding domain of the spike protein .
Integrin-Targeted Mechanisms of Action in Oncological Pathways

Non-RGD Binding Specificity and Integrin Subunit Selectivity

ATN-161 (Ac-PHSCN-NH₂) distinguishes itself from classical integrin inhibitors through its non-RGD (non-Arg-Gly-Asp) binding motif. Unlike RGD-based antagonists (e.g., cilengitide) that target the ligand-binding pocket of integrins, ATN-161 binds to the β-subunit of integrins, specifically interacting with the N-terminus of the β1 domain [1] [5]. This unique binding interface enables selective inhibition of α5β1 and αvβ3 integrins—key regulators of tumor progression—without affecting RGD-dependent integrins (e.g., αIIbβ3) critical for platelet function [1] [4]. Molecular dynamics simulations confirm that ATN-161 stabilizes integrins in an inactive conformation by forming a disulfide bridge with cysteine residues in the β-subunit, thereby preventing conformational activation essential for downstream signaling [4] [5].

Table 1: Integrin Subunit Selectivity Profile of ATN-161

Target IntegrinBinding Affinity (IC₅₀)MechanismBiological Consequence
α5β120 μM (in MDA-MB-231 cells)Binds β1 subunit N-terminusBlocks fibronectin recognition
αvβ3Not explicitly quantifiedAllosteric inhibition via β3 subunitSuppresses endothelial migration
αIIbβ3No significant bindingNon-RGD specificity avoids bindingNo platelet aggregation interference

Inhibition of α5β1 and αvβ3-Mediated Tumor Angiogenesis

Preclinical studies demonstrate that ATN-161 disrupts tumor angiogenesis by targeting endothelial cell (EC) integrins α5β1 and αvβ3. These integrins are overexpressed in activated ECs within tumor vasculature and mediate responses to pro-angiogenic factors like VEGF. ATN-161 (at 100 nM–20 μM) inhibits VEGF-induced EC migration and capillary tube formation in vitro by >50%, as evidenced by reduced microvessel density in breast cancer xenografts [3] [9]. In murine models of colorectal liver metastases, ATN-161 (1 mg/kg) combined with 5-FU reduced tumor vessel density by 21% and increased apoptotic tumor cells by 30% compared to controls [3] [10]. This anti-angiogenic effect stems from disrupted integrin-dependent survival signaling, including dephosphorylation of focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) [5] [9].

Disruption of Endothelial Cell-Extracellular Matrix Interactions

Integrins α5β1 and αvβ3 facilitate critical endothelial cell–extracellular matrix (ECM) adhesions during angiogenesis. ATN-161 competitively inhibits fibronectin binding to α5β1 integrin, thereby destabilizing focal adhesions and inducing anoikis (detachment-induced apoptosis) [1] [4]. In oxygen-induced retinopathy models, ATN-161 (1–10 μg/μL intravitreal injection) suppressed pathological neovascularization by 60% by downregulating collagen IV and CXCL12—key ECM stability factors [9]. Furthermore, ATN-161 preserves blood-brain barrier (BBB) integrity in stroke models by maintaining claudin-5 tight junctions, demonstrating its broader role in regulating endothelial-ECM crosstalk [8]. Mechanistically, this involves:

  • Inhibition of MMP-9/2: ATN-161 reduces MMP-9 transcription by >40% in ischemic brain tissue, limiting ECM degradation [8] [9].
  • NF-κB pathway suppression: Blockade of integrin α5β1 inhibits IκBα phosphorylation, preventing nuclear translocation of pro-inflammatory NF-κB [9].

Molecular Docking Studies for Integrin Conformational Locking

Advanced computational models elucidate ATN-161’s mechanism of integrin inhibition. Molecular docking and umbrella sampling simulations reveal that ATN-161 binds to the closed (inactive) conformation of α5β1 integrin with a Gibbs free energy (ΔG) of -9.2 kcal/mol, compared to -7.5 kcal/mol for the open (active) state [4]. This energy difference stabilizes the inactive form, preventing conformational shifts required for ligand engagement. Key interactions include:

  • Hydrogen bonding between ATN-161’s cysteine residue and Tyr-157 of the β1 integrin subunit.
  • Hydrophobic contacts with the β1 subunit’s specificity-determining loop [4] [5].

Table 2: Binding Energies of ATN-161 with Oncological Targets

Target ProteinConformationBinding Energy (ΔG, kcal/mol)Inhibition Consequence
α5β1 integrinClosed (inactive)-9.2Locked inactive state
α5β1 integrinOpen (active)-7.5Reduced affinity for open state
SARS-CoV-2 spike RBD*Complexed with ACE2-26.25 (vs. -40.50 in controls)Proof of concept for competitive disruption

*Note: SARS-CoV-2 data included as proof of concept for competitive disruption potential [4] [7].

Properties

CAS Number

262438-43-7

Product Name

Atn-161

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide

Molecular Formula

C23H35N9O8S

Molecular Weight

597.6 g/mol

InChI

InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

MMHDBUJXLOFTLC-WOYTXXSLSA-N

SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N

Solubility

Soluble in DMSO, soluble in water

Synonyms

Ac- Pro-His-Ser-Cys-Asn-NH2
Ac-PHSCN-NH2
acetyl-prolyl-histidyl-seryl-cysteinyl-asparaginamide

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.